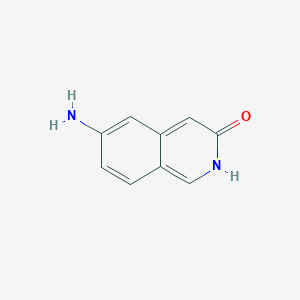

6-Aminoisoquinolin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNVQOXXZBDZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309362 | |

| Record name | 6-Amino-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-60-4 | |

| Record name | 6-Amino-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminoisoquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminoisoquinolin 3 Ol and Its Derivatives

Retrosynthetic Analysis of the 6-Aminoisoquinolin-3-OL Scaffold

A retrosynthetic analysis of 6-aminoisoisoquinolin-3-ol reveals several potential synthetic disconnections. The primary amino group at the C6 position can be retrosynthetically derived from a nitro group, which is a common precursor for aromatic amines. This leads to the key intermediate, 6-nitroisoquinolin-3-ol.

Further disconnection of the isoquinolin-3-ol core can be approached in several ways. One common strategy involves a disconnection of the C4-C4a and N2-C3 bonds, suggesting a synthesis from a substituted o-tolualdehyde derivative and a source of the C3-N fragment, such as a nitrile. This approach is inspired by versatile syntheses of substituted isoquinolines where lithiated o-tolualdehyde tert-butylimines condense with nitriles. nih.govnih.gov

Alternatively, the isoquinoline (B145761) ring can be constructed through cyclization reactions. For instance, the Bischler-Napieralski or Pictet-Spengler type reactions are classical methods for isoquinoline synthesis, although they typically yield tetrahydroisoquinolines that would require subsequent oxidation. niscpr.res.inquimicaorganica.org A more direct approach could involve the cyclization of a suitably substituted phenacetyl chloride with a thiocyanate, which has been shown to produce isoquinolin-3-ols. rsc.org

A plausible retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Precursor 1 | Precursor 2 | Synthetic Strategy |

| This compound | 6-Nitroisoquinolin-3-OL | - | Reduction of nitro group |

| 6-Nitroisoquinolin-3-OL | Substituted o-tolualdehyde | Nitrile | Condensation and cyclization |

| 6-Nitroisoquinolin-3-OL | Substituted phenacetyl chloride | Thiocyanate | Friedel-Crafts acylation and cyclization |

Classical and Established Synthetic Routes to this compound

The forward synthesis of 6-aminoisoisoquinolin-3-ol can be achieved through various established methods, often involving the construction of a substituted isoquinoline core followed by functional group interconversions.

Palladium-catalyzed reactions are powerful tools for the synthesis of heterocyclic compounds. While direct palladium-catalyzed synthesis of 6-aminoisoisoquinolin-3-ol is not widely reported, analogous syntheses of substituted isoquinolines suggest a viable route. For instance, the palladium-catalyzed coupling of an o-halobenzylamine derivative with an appropriate alkyne could be envisioned to construct the isoquinoline core.

A more relevant approach involves the palladium-catalyzed amination of a pre-formed halo-isoquinolin-3-ol. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction could be applied to a 6-halo-isoquinolin-3-ol, such as 6-bromo-isoquinolin-3-ol, to introduce the amino group. The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. nih.govorganic-chemistry.org

Table 2: Buchwald-Hartwig Amination for this compound Synthesis

| Substrate | Reagent | Catalyst System | Product |

| 6-Bromo-isoquinolin-3-ol | Ammonia (B1221849) or ammonia equivalent | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XantPhos) | This compound |

Copper-catalyzed reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for C-N bond formation. wikipedia.orgorganic-chemistry.org The Ullmann reaction can be used to couple an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. nih.govresearchgate.net In the context of 6-aminoisoisoquinolin-3-ol synthesis, a 6-halo-isoquinolin-3-ol could be reacted with an amino source, such as ammonia or an ammonia surrogate, using a copper catalyst. Modern Ullmann-type reactions often utilize ligands to facilitate the coupling under milder conditions. mdpi.com

A common and practical approach to the synthesis of 6-aminoisoisoquinolin-3-ol involves the nitration of an isoquinolin-3-ol precursor, followed by the reduction of the resulting nitro group.

The synthesis would begin with the construction of the isoquinolin-3-ol core. One method involves the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst to yield 1-substituted-isoquinolin-3-ols. rsc.org Subsequent nitration of the isoquinolin-3-ol would likely occur at the 6-position due to the directing effects of the existing substituents. The final step would be the reduction of the 6-nitroisoquinolin-3-ol to the desired 6-aminoisoisoquinolin-3-ol. This reduction can be achieved using various reagents, such as tin(II) chloride, catalytic hydrogenation, or other standard methods for nitro group reduction.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govrsc.org For the synthesis of 6-aminoisoisoquinolin-3-ol, several green chemistry approaches can be considered.

Microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and reduce side product formation in the synthesis of isoquinoline derivatives. nih.govshd-pub.org.rsresearchgate.net This technique could be applied to various steps in the synthesis of 6-aminoisoisoquinolin-3-ol, such as the cyclization to form the isoquinoline core or the catalytic amination steps. youtube.com

The use of greener solvents, such as water or biodegradable solvents like polyethylene (B3416737) glycol (PEG), can significantly reduce the environmental impact of a synthesis. niscpr.res.intandfonline.com Research into the synthesis of isoquinolines in such solvent systems is an active area. nih.govrsc.org

Furthermore, the development of catalytic reactions, as discussed in the palladium and copper-catalyzed sections, is inherently a green chemistry principle, as it reduces the amount of stoichiometric reagents and waste generated. Flow chemistry is another emerging green technology that can offer improved safety, efficiency, and scalability for the synthesis of active pharmaceutical ingredients and their intermediates. researchgate.netvapourtec.comnih.govresearchgate.net

Catalytic Strategies for Derivatization of this compound

The 6-aminoisoisoquinolin-3-ol scaffold possesses two primary functional groups, the amino group at C6 and the hydroxyl group at C3, which can be selectively derivatized using catalytic methods to generate a library of analogues for structure-activity relationship studies.

Catalytic N-acylation of the 6-amino group can be achieved using various catalysts to promote the reaction with acylating agents such as acid chlorides or anhydrides. dicp.ac.cn This would yield a range of N-acyl derivatives. Similarly, catalytic O-alkylation or O-acylation of the 3-hydroxyl group can be performed to introduce a variety of substituents at this position.

Cross-coupling reactions can also be employed for derivatization. For instance, the 6-amino group can be converted to a halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the 6-position.

Table 3: Potential Catalytic Derivatization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Catalyst | Product Type |

| 6-Amino Group | N-Acylation | Acid chlorides, Anhydrides | Lewis acids, Organocatalysts | 6-Acylamino-isoquinolin-3-ol |

| 3-Hydroxyl Group | O-Alkylation | Alkyl halides | Phase-transfer catalysts | 6-Amino-3-alkoxyisoquinoline |

| 6-Amino Group (as halide) | Suzuki Coupling | Boronic acids | Palladium catalyst | 6-Aryl-isoquinolin-3-ol |

Synthesis of Structurally Modified this compound Analogues

The synthesis of structurally modified analogues of this compound is a key area of research aimed at exploring the structure-activity relationships of this important heterocyclic scaffold. Modifications can be introduced at various positions of the isoquinoline core, as well as on the amino and hydroxyl functional groups, to generate a diverse library of compounds. These synthetic strategies often involve multi-step sequences, starting from readily available precursors and employing a range of modern organic reactions.

One common approach to generate analogues is through the modification of the 6-amino group of a pre-formed 6-aminoisoquinoline (B57696) core. This can be achieved through standard coupling procedures. For instance, the 6-aminoisoquinoline can be coupled with a selected aromatic ester that has been saponified to its free acid using a base like lithium hydroxide (B78521). The coupling is typically facilitated by reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dimethylformamide (DMF) google.com. Alternatively, direct amidation can be achieved by reacting the ester with the trimethyl aluminum amide of 6-aminoisoquinoline google.com.

Another strategy involves the introduction of a sulfonamide group at the 6-amino position. This is accomplished by treating 6-aminoisoquinoline with sodium hydride followed by chloromethanesulfonyl chloride to yield a sulfonamide intermediate. This intermediate can then be further reacted with various amines in the presence of sodium iodide to produce a range of N-substituted sulfonamide derivatives google.com.

Modification of the isoquinoline core itself is another important route to new analogues. For example, compounds with a cyclopropyl (B3062369) moiety can be prepared. In one method, an appropriate ester is converted to a cyclopropane (B1198618) under Simmons-Smith conditions. This cyclopropyl-containing intermediate can then be incorporated into the final molecule using coupling strategies similar to those described above google.com.

Furthermore, chloroacetic acid can be coupled with a substituted 6-aminoisoquinoline using EDC and DMAP. The resulting amide can then be treated with sodium iodide and an amine to introduce further diversity, providing a range of final amine products google.com.

The synthesis of the core 6-aminoisoquinoline structure itself can be a starting point for generating derivatives. A multi-step process can begin with 2-(carboxymethyl)-4-nitrobenzoic acid, which is reacted with urea (B33335) in the presence of an acid to form 6-nitroisoquinoline-1,3(2H,4H)-dione google.com. This dione (B5365651) is then converted to 1,3-dichloro-6-nitroisoquinoline. Subsequent hydrogenation of this intermediate, typically using a palladium on carbon catalyst, leads to the formation of 6-aminoisoquinoline google.com. By using substituted starting materials in this sequence, various analogues can be prepared.

The following table summarizes some of the synthetic strategies for creating structurally modified analogues of 6-aminoisoquinoline derivatives, based on the available literature.

| Modification Strategy | Key Reagents and Conditions | Resulting Analogue Type | Reference |

| N-Acylation of 6-aminoisoquinoline | Aromatic acid, LiOH, EDC, DMAP, DMF | N-Aroyl-6-aminoisoquinoline derivatives | google.com |

| N-Sulfonylation of 6-aminoisoquinoline | NaH, Chloromethanesulfonyl chloride, Amine, NaI | 6-(Sulfonamido)isoquinoline derivatives | google.com |

| Introduction of Cyclopropyl Moiety | Simmons-Smith conditions on an ester precursor | Cyclopropyl-containing isoquinoline analogues | google.com |

| N-Alkylation via Chloroacetamide Intermediate | Chloroacetic acid, EDC, DMAP, Amine, NaI | N-Alkyl-6-aminoisoquinoline derivatives | google.com |

| Core Synthesis from Nitrobenzoic Acid | Urea, Acid; R-P(O)Cl2; H2, Pd/C | Substituted 6-aminoisoquinolines | google.com |

These methodologies highlight the versatility of synthetic approaches available for the structural modification of the this compound scaffold, enabling the generation of a wide array of analogues for further investigation.

Chemical Reactivity and Functional Transformations of 6 Aminoisoquinolin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Ring System

Electrophilic Aromatic Substitution (EAS)

In the isoquinoline scaffold, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack than the benzene (B151609) (carbocyclic) ring. quimicaorganica.org Therefore, electrophilic substitution reactions on unsubstituted isoquinoline typically occur on the benzene ring, favoring positions C5 and C8 due to the superior stability of the cationic intermediates formed during the reaction. quimicaorganica.orgiust.ac.ir

However, in 6-Aminoisoquinolin-3-OL, the reaction is overwhelmingly directed by the powerful activating effect of the amino group at the C6 position. The -NH₂ group is a strong ortho-, para-director, significantly increasing the electron density of the benzene ring and directing incoming electrophiles to the C5 and C7 positions. The hydroxyl group at C3 has a lesser influence on the benzene ring. Consequently, electrophilic aromatic substitution is expected to proceed regioselectively at the positions ortho to the amino group.

| Reaction Type | Reagent/Catalyst | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-6-aminoisoquinolin-3-ol and 7-Nitro-6-aminoisoquinolin-3-ol |

| Halogenation | Br₂ / FeBr₃ or NBS | 5-Bromo-6-aminoisoquinolin-3-ol and 7-Bromo-6-aminoisoquinolin-3-ol |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-6-aminoisoquinolin-3-ol (requires protection of the amino group) |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally unfavorable on electron-rich benzene rings. Conversely, the electron-deficient pyridine ring of the isoquinoline nucleus is more susceptible to nucleophilic attack, particularly at the C1 and C3 positions. In this compound, direct nucleophilic displacement of the hydroxyl group at C3 is difficult as hydroxide (B78521) is a poor leaving group. For substitution to occur at this position, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or triflate. Such activation would render the C3 position susceptible to attack by strong nucleophiles.

Reactions Involving the Amino and Hydroxyl Functional Groups of this compound

The amino and hydroxyl groups are the primary sites for a wide range of functional transformations. The key to selective modification lies in controlling the relative reactivity of these two groups, often through the use of protecting groups.

Reactions of the C6-Amino Group: The aromatic amino group at the C6 position behaves similarly to aniline, undergoing a variety of common transformations:

N-Acylation: Reacts readily with acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a common strategy to protect the amino group and modulate its electronic effect on the ring.

N-Alkylation: Can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amine derivatives.

Sulfonamide Formation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. google.com

Diazotization: Reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) through Sandmeyer or related reactions.

Reactions of the C3-Hydroxyl Group: The reactivity of the C3-hydroxyl group is governed by its tautomeric equilibrium with the isoquinolin-3(2H)-one form.

Enol/Phenol-like Reactivity (O-functionalization): In its enol form, the hydroxyl group can undergo O-alkylation with alkyl halides under basic conditions (Williamson ether synthesis) to form 3-alkoxyisoquinolines. It can also be acylated to produce esters.

Lactam/Amide-like Reactivity (N-functionalization): In its lactam (isoquinolinone) form, the N-H proton is acidic and can be removed by a base. The resulting anion can be alkylated or acylated on the nitrogen atom to produce N-substituted isoquinolinones.

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| C6-Amino | N-Acylation | Acetyl chloride, Pyridine | Amide (-NHCOR) |

| N-Alkylation | Methyl iodide, K₂CO₃ | Secondary/Tertiary Amine (-NHR, -NR₂) | |

| Diazotization | NaNO₂, HCl (0 °C) | Diazonium Salt (-N₂⁺Cl⁻) | |

| Sulfonamide Formation | Tosyl chloride, Pyridine | Sulfonamide (-NHSO₂R) | |

| C3-Hydroxyl (Enol) | O-Alkylation | Ethyl bromide, NaH | Ether (-OR) |

| O-Acylation | Benzoyl chloride, Pyridine | Ester (-OCOR) | |

| C3-Amide (Lactam) | N-Alkylation | Methyl iodide, K₂CO₃ | N-Alkyl Lactam |

Formation of Complex Derivatives via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives from the this compound core.

Buchwald-Hartwig Amination: The Buchwald-Hartwig reaction is a palladium-catalyzed C-N bond-forming reaction between an aryl halide/triflate and an amine. nrochemistry.comwikipedia.orgalfa-chemistry.comjk-sci.com While the amino group of this compound could theoretically act as the amine component, this reaction is more strategically applied by first introducing a halogen to the isoquinoline core. For instance, bromination at the C5 or C7 position would furnish a substrate ready for coupling with a variety of primary or secondary amines to generate more complex diamine structures. Studies on 3-aminoisoquinolines have shown they readily undergo Buchwald-Hartwig coupling with substituted aryl halides, indicating the feasibility of such transformations on the this compound scaffold. chemicalbook.com

Suzuki-Miyaura Coupling: The Suzuki reaction creates a C-C bond between an organoboron species (like a boronic acid) and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing new aryl or vinyl substituents onto the this compound framework. To utilize this reaction, a suitable handle must be installed first.

Via Halogenation: Regioselective halogenation (e.g., bromination) at C5 or C7 would create an aryl bromide suitable for Suzuki coupling.

Via Hydroxyl Activation: The C3-hydroxyl group can be converted to its corresponding triflate (-OTf), which is an excellent leaving group in palladium-catalyzed coupling reactions. This would allow for the selective introduction of a substituent at the C3 position. This strategy has been successfully employed in the synthesis of 4-aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline. researchgate.net

| Coupling Reaction | Required Precursor from this compound | Coupling Partner | Potential Product |

| Suzuki-Miyaura | 5-Bromo-6-aminoisoquinolin-3-ol | Phenylboronic acid | 5-Phenyl-6-aminoisoquinolin-3-ol |

| 6-Amino-3-(trifluoromethanesulfonyloxy)isoquinoline | Vinylboronic acid | 6-Amino-3-vinylisoquinoline | |

| Buchwald-Hartwig | 7-Bromo-6-aminoisoquinolin-3-ol | Piperidine | 6-Amino-7-(piperidin-1-yl)isoquinolin-3-ol |

Heterocyclic Ring Expansion and Contraction Studies

While specific studies on ring expansion or contraction of this compound are not prominent in the literature, the isoquinoline framework can undergo such transformations to yield other heterocyclic systems. These reactions typically involve multi-step sequences or rearrangements initiated by reactions at the pyridine ring.

For example, certain isoquinoline derivatives are known to undergo ring expansion to form benzazepine or benzazocine structures.

Reaction with Dienophiles: Dihydroisoquinolines have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in ring expansion reactions to yield 2-benzazocine derivatives. rsc.org

Oxidative Ring Expansion: Isoquinoline enamides can undergo oxidative ring expansion using lead tetraacetate to furnish 3-benzazepinone derivatives in a facile manner. acs.org

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity a central challenge in its synthetic manipulation. Strategic planning, often involving the use of protecting groups, is essential to achieve desired outcomes.

Chemoselectivity: The primary challenge is to differentiate between the C6-amino group, the C3-hydroxyl/lactam group, and the C-H bonds of the aromatic rings.

N vs. O Selectivity: The relative nucleophilicity of the amino and hydroxyl groups can be exploited. For instance, acylation under specific conditions might favor the more nucleophilic amino group. To ensure selective O-alkylation, the amino group is typically protected first, for example, as an amide.

Functional Group vs. C-H Functionalization: To perform electrophilic aromatic substitution without side reactions at the amino or hydroxyl group, protection is often mandatory. Acetylation of the amino group to form an acetamide (B32628) reduces its activating strength and prevents it from reacting with the electrophile.

Regioselectivity: As discussed in Section 3.1, the regioselectivity of electrophilic attack is predominantly controlled by the C6-amino group, which directs substitution to the C5 and C7 positions. Steric hindrance may play a role in favoring one position over the other. For example, bulky electrophiles might preferentially attack the less sterically hindered C5 position. For nucleophilic substitution or cross-coupling, regioselectivity is achieved by converting a specific position (e.g., C3-OH) into a suitable leaving group, thereby directing the reaction to that site exclusively.

Advanced Spectroscopic Characterization and Structural Elucidation in 6 Aminoisoquinolin 3 Ol Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment and detailed conformational analysis of 6-Aminoisoquinolin-3-OL in solution. While standard 1D ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, advanced 2D techniques are required to probe through-space correlations and establish the molecule's preferred spatial arrangement. researchgate.netipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this purpose. columbia.edu These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. For this compound, NOESY or ROESY experiments would reveal correlations between protons on the amino group and adjacent aromatic protons, as well as between protons across the different rings of the isoquinoline (B145761) core. This information is crucial for determining the orientation of substituents and the planarity of the bicyclic system. For small to medium-sized molecules, the choice between NOESY and ROESY can be critical; ROESY is often preferred for molecules in the molecular weight range where the NOE effect approaches zero (around 700-1200 amu). columbia.edureddit.com

Temperature-dependent NMR studies can also provide thermodynamic data on the interconversion between different rotamers or tautomers, offering insight into the molecule's dynamic behavior in solution. researchgate.net By analyzing changes in chemical shifts and coupling constants at various temperatures, researchers can calculate the energy barriers for these conformational changes.

Table 1: Illustrative 2D NMR Correlations for Conformational Analysis of this compound

This table presents hypothetical data to demonstrate the application of the technique.

| Experiment | Correlating Protons | Inferred Structural Information |

| NOESY/ROESY | H of NH₂ group ↔ H5 | Proximity suggests a specific orientation of the amino group relative to the benzene (B151609) ring. |

| NOESY/ROESY | H4 ↔ H5 | Confirms spatial proximity, aiding in unambiguous assignment of aromatic protons. |

| HMBC | H8 → C4a | Long-range coupling confirms the connectivity across the ring junction. |

| HSQC | C7-H7 | Directly correlates the carbon at position 7 with its attached proton. |

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways of this compound Derivatives

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of this compound and for elucidating the fragmentation pathways of its derivatives. researchgate.netnih.gov Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's chemical formula. algimed.com

When coupled with tandem mass spectrometry (MS/MS), HRMS enables detailed structural investigation. In a typical collision-induced dissociation (CID) experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and fragmented. The resulting fragment ions are then analyzed at high resolution. For isoquinoline alkaloids, characteristic fragmentation patterns often involve the loss of small neutral molecules. nih.gov For this compound, key expected fragmentation pathways would include the loss of ammonia (B1221849) (NH₃) from the protonated amino group, and potentially the loss of carbon monoxide (CO) or water (H₂O), reflecting the core structure. nih.govlibretexts.org

Systematic studies on isoquinoline alkaloids have shown that the presence of a p-π conjugated system can significantly influence fragmentation, sometimes suppressing expected cleavages. nih.gov The precise masses of the fragment ions allow chemists to propose and confirm specific bond cleavages and rearrangement mechanisms, providing a fragmentation "fingerprint" that can be used to identify related derivatives in complex mixtures. nih.gov

Table 2: Predicted HRMS Fragmentation Data for Protonated this compound ([C₉H₈N₂O+H]⁺)

This table presents hypothetical data based on known fragmentation patterns of related compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Formula | Calculated Exact Mass |

| 161.0715 | [M+H-NH₃]⁺ | NH₃ | C₉H₆NO⁺ | 144.0449 |

| 161.0715 | [M+H-CO]⁺ | CO | C₈H₉N₂⁺ | 133.0766 |

| 144.0449 | [M+H-NH₃-CO]⁺ | CO | C₈H₆N⁺ | 116.0497 |

X-ray Crystallography for Precise Structural Determination of this compound Complexes and Co-crystals

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and conformation of this compound. Analysis of isoquinoline alkaloids has demonstrated the power of this method in establishing stereochemistry and molecular structure. mdpi.com

Beyond the structure of the molecule itself, X-ray crystallography is crucial for characterizing multi-component systems such as complexes and co-crystals. nih.gov Pharmaceutical co-crystals, which are crystalline solids containing an active pharmaceutical ingredient (API) and one or more pharmaceutically acceptable co-formers, have gained significant attention for their ability to modify physicochemical properties. nih.govnih.gov

By co-crystallizing this compound with a suitable co-former, X-ray diffraction analysis can reveal the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that define the crystal lattice. organic-chemistry.org Understanding these interactions is fundamental to designing materials with tailored properties. The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurry techniques. sysrevpharm.org

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Co-crystal

This table presents typical parameters found in a crystallographic information file (CIF).

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 95° | The dimensions of the repeating unit of the crystal. |

| Hydrogen Bonds | N-H···O, O-H···N | Specifies the key intermolecular interactions holding the co-crystal together. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interaction and State Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions within this compound. These techniques probe the vibrational energy states of molecules. nih.gov

FTIR spectroscopy is particularly sensitive to polar functional groups and is an excellent tool for studying hydrogen bonding. The O-H and N-H stretching vibrations of the hydroxyl and amino groups in this compound would appear as broad bands in the FTIR spectrum, typically in the 3200-3500 cm⁻¹ region. The exact position and shape of these bands are highly sensitive to the strength and nature of hydrogen bonding interactions, making FTIR a powerful method for analyzing different polymorphic forms or co-crystals. ias.ac.in

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. It is often more sensitive to non-polar bonds and symmetric vibrations, such as the C=C and C=N vibrations of the aromatic isoquinoline core. nih.gov This makes it particularly useful for characterizing the carbocyclic and heterocyclic ring systems. jscholaronline.org Computational studies using Density Functional Theory (DFT) are often employed alongside experimental spectra to assign vibrational modes accurately. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

This table presents expected frequency ranges for the key functional groups.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Information Provided |

| O-H Stretch (H-bonded) | FTIR | 3200 - 3400 (broad) | Presence and strength of hydrogen bonding involving the hydroxyl group. |

| N-H Stretch (H-bonded) | FTIR | 3300 - 3500 (two bands) | Presence and strength of hydrogen bonding involving the primary amine. |

| C=N/C=C Aromatic Stretch | Raman/FTIR | 1500 - 1650 | Integrity and substitution pattern of the isoquinoline ring system. |

| C-N Stretch | FTIR | 1250 - 1350 | Vibration of the C-NH₂ bond. |

| C-O Stretch (Phenolic) | FTIR | 1180 - 1260 | Vibration of the C-OH bond. |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiopure Derivatives

While this compound itself is an achiral molecule, its derivatives can be synthesized in enantiopure forms if a chiral center is introduced. For such chiral derivatives, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute stereochemistry. nih.gov

These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. libretexts.orgwikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. leidenuniv.nl A chiral molecule will exhibit a complex ORD curve, often with sharp peaks and troughs, known as a Cotton effect, near wavelengths where the molecule absorbs light. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum consists of positive or negative peaks corresponding to the molecule's chromophores.

The sign and magnitude of the Cotton effect in ORD and the peaks in the CD spectrum are unique to a specific enantiomer. rsc.org By comparing the experimental CD/ORD spectra of a new chiral derivative of this compound to those of related compounds with known absolute configurations, or by comparing them to spectra predicted by quantum chemical calculations, the absolute stereochemistry (R or S configuration) of the new compound can be unequivocally assigned. rsc.orgresearchgate.net

Table 5: Application of Chiroptical Spectroscopy to a Hypothetical Chiral Derivative

This table illustrates how chiroptical data would be interpreted for a derivative with a chiral center.

| Technique | Observation | Interpretation |

| ORD | Positive Cotton effect centered at 310 nm. | The sign of the Cotton effect is correlated to the absolute configuration at the stereocenter. |

| CD | Positive peak (Δε > 0) at 310 nm, negative peak (Δε < 0) at 280 nm. | The "fingerprint" CD spectrum is compared to reference compounds or theoretical models to assign the R/S configuration. |

| Comparison | The observed CD spectrum matches the calculated spectrum for the (S)-enantiomer. | The absolute configuration is assigned as (S). |

Computational and Theoretical Chemistry Studies on 6 Aminoisoquinolin 3 Ol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the intrinsic properties of a molecule. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy for predicting molecular geometries, energies, and electronic properties. nih.govnih.gov

The electronic structure of 6-Aminoisoquinolin-3-OL can be thoroughly investigated using DFT. An initial geometry optimization is performed to find the most stable, lowest-energy conformation of the molecule. dergipark.org.tr From this optimized structure, a molecular orbital (MO) analysis is conducted to understand the distribution of electrons and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.trnih.gov A smaller energy gap suggests higher reactivity. For this compound, the electron-donating amino group (-NH2) and hydroxyl group (-OH) are expected to raise the HOMO energy, while the electron-withdrawing nitrogen atom in the isoquinoline (B145761) ring system influences the LUMO. aps.org The distribution of these orbitals would likely show the HOMO localized primarily on the benzene (B151609) ring and the amino group, with the LUMO spread across the pyridinone ring system.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Calculated via DFT/B3LYP)

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.10 | Indicator of chemical reactivity and kinetic stability. |

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions that correspond to UV-Vis absorption peaks. nih.govsharif.edu For this compound, the calculations would likely predict π → π* transitions characteristic of the aromatic isoquinoline core, with contributions from n → π* transitions involving the nitrogen and oxygen heteroatoms.

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption can be calculated using DFT. The predicted spectrum would show characteristic peaks for the stretching and bending modes of its functional groups, such as the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C=N and C=C stretches of the aromatic rings, and C-N and C-O stretching vibrations. researchgate.net

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts are valuable for assigning peaks in experimentally obtained NMR spectra, confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| UV-Vis (TD-DFT) | λmax (in MeOH) | ~250 nm, ~345 nm |

| IR (DFT) | Vibrational Frequency (cm⁻¹) | ~3450-3300 (N-H stretch), ~3300 (O-H stretch), ~1650 (C=O/C=N stretch) |

| ¹H NMR (GIAO) | Chemical Shift (δ, ppm) | ~6.5-8.0 (Aromatic Protons), ~5.0 (NH₂ Protons), ~9.5 (OH Proton) |

| ¹³C NMR (GIAO) | Chemical Shift (δ, ppm) | ~100-150 (Aromatic Carbons), ~160 (C-OH Carbon) |

DFT also provides descriptors for predicting chemical reactivity. Fukui functions are powerful tools derived from the change in electron density as electrons are added or removed, identifying the most reactive sites within a molecule. nih.govresearchgate.net

Fukui function (f+) indicates the susceptibility of a site to nucleophilic attack (where an electron is accepted).

Fukui function (f-) indicates the susceptibility of a site to electrophilic attack (where an electron is donated).

Fukui function (f⁰) predicts sites susceptible to radical attack.

For this compound, the nitrogen atom of the amino group and various carbon atoms on the electron-rich benzene ring would be expected to have high f- values, marking them as likely sites for electrophilic attack. Conversely, carbon atoms adjacent to the ring nitrogen and the carbonyl-like carbon at position 3 would likely show higher f+ values, indicating susceptibility to nucleophilic attack. nih.gov These predictions help to rationalize and foresee the outcomes of chemical reactions. Furthermore, computational methods can be used to map entire reaction pathways by locating transition state structures, thereby providing detailed mechanistic insights. youtube.commdpi.com

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ulisboa.pt An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation solves Newton's equations of motion for the system, providing a trajectory that reveals how the molecule behaves and interacts with its surroundings. nih.gov

A key analysis from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, fluctuating RMSD value over a simulation period (e.g., 100 nanoseconds) indicates that the molecule maintains a stable conformation in that environment. mdpi.com This information is particularly valuable when studying the stability of a ligand once it is bound to a biological target.

Molecular Docking Studies for Investigating Molecular Interactions and Binding Affinities of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

Based on the activities of similar isoquinoline scaffolds, a plausible biological target for this compound could be a protein kinase, such as Phosphoinositide 3-kinase (PI3K). nih.govmdpi.com Docking simulations would be performed by placing the this compound structure into the ATP-binding pocket (the active site) of the PI3K enzyme.

The simulation predicts the most stable binding pose and calculates a scoring function, which estimates the binding affinity. More importantly, it reveals the specific non-covalent interactions that stabilize the ligand in the active site. wikipedia.org These interactions typically include:

Hydrogen Bonds: The amino and hydroxyl groups of this compound are potent hydrogen bond donors, while the ring nitrogen and the oxygen at the 3-position can act as acceptors. These groups would likely form critical hydrogen bonds with amino acid residues in the kinase hinge region, such as valine or aspartate. nih.gov

Hydrophobic Interactions: The aromatic isoquinoline core can form hydrophobic and π-stacking interactions with non-polar residues in the active site. mdpi.com

Electrostatic Interactions: Favorable electrostatic contacts between the polar regions of the ligand and charged or polar residues also contribute to binding. libretexts.org

A detailed analysis of these interactions provides a structural hypothesis for the compound's biological activity and can guide the design of more potent derivatives.

Table 3: Hypothetical Molecular Docking Interactions of this compound in the PI3Kα Active Site

| Interacting Residue | Interaction Type | Ligand Atom/Group Involved | Predicted Distance (Å) |

| Valine 851 | Hydrogen Bond | Amino Group (-NH₂) | 2.1 |

| Aspartic Acid 933 | Hydrogen Bond | Hydroxyl Group (-OH) | 1.9 |

| Tryptophan 780 | π-π Stacking | Isoquinoline Ring System | 3.5 |

| Isoleucine 848 | Hydrophobic | Benzene Ring moiety | 3.8 |

| Lysine 802 | Hydrogen Bond | Ring Nitrogen (N-2) | 2.9 |

Receptor Ligand Binding Site Characterization

The biological activity of a compound is intrinsically linked to its ability to recognize and bind to specific macromolecular targets, such as proteins and enzymes. Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in characterizing the binding site of a ligand within its receptor. While specific studies detailing the binding of this compound are not extensively available in the public domain, the broader class of 6-aminoisoquinoline (B57696) derivatives has been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). tandfonline.comresearchgate.netnih.gov Therefore, the characterization of the ligand-binding site can be effectively illustrated by examining the interactions of isoquinoline-based inhibitors with the ATP-binding pocket of ROCK.

Molecular docking studies have revealed that isoquinoline derivatives typically bind to the ATP-binding site of ROCK in a competitive manner. mpu.edu.monih.gov The binding is characterized by a network of specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for the inhibitory activity of the compounds.

Key interactions often observed in the binding of isoquinoline inhibitors to the ROCK active site include:

Hydrogen Bonding: The nitrogen atom of the isoquinoline ring system frequently forms a crucial hydrogen bond with the backbone amide of a key amino acid residue in the hinge region of the kinase. This interaction is a common feature among many kinase inhibitors and serves as an anchor for the ligand within the binding pocket.

Van der Waals Forces: Numerous van der Waals contacts between the ligand and the surrounding amino acid residues further stabilize the complex. The shape and size of the inhibitor play a critical role in maximizing these favorable interactions.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interactions, revealing the conformational changes that occur upon binding and the stability of the complex over time. These simulations have shown that isoquinoline inhibitors can adopt a stretched conformation within the binding site, maximizing polar solvation interactions and van der Waals forces. tandfonline.com

The table below summarizes the key amino acid residues in the ROCK1 binding pocket that are typically involved in interactions with isoquinoline-based inhibitors, as suggested by various molecular modeling studies.

| Interacting Residue | Type of Interaction | Role in Binding |

| Valine (in hinge region) | Hydrogen Bonding | Anchors the isoquinoline nitrogen. |

| Glutamic Acid | Hydrogen Bonding | Interacts with side chain amides of the inhibitor. |

| Alanine | Hydrophobic Interaction | Contributes to the binding of the aromatic core. |

| Leucine | Hydrophobic Interaction | Stabilizes the hydrophobic portions of the ligand. |

| Phenylalanine | π-π Stacking | Interacts with the aromatic rings of the inhibitor. |

This table is a generalized representation based on molecular modeling studies of isoquinoline-based ROCK inhibitors.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues (Theoretical Foundations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are fundamental in computational drug design, enabling the prediction of the activity of novel compounds, the optimization of lead molecules, and the elucidation of the structural features that govern a particular biological response.

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities or properties is compiled. It is crucial that the data is accurate and spans a significant range of activity.

Molecular Descriptor Calculation: A wide array of numerical descriptors that encode the structural and physicochemical properties of the molecules are calculated. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, steric parameters).

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using various statistical methods to avoid overfitting the model.

Model Building: A mathematical relationship between the selected descriptors and the biological activity is established using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using internal and external validation techniques.

For isoquinoline-based ROCK inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. mpu.edu.mo These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity.

The theoretical foundations of QSAR/QSPR modeling provide a powerful framework for the rational design of novel this compound analogues with improved inhibitory potency against targets such as Rho-kinase. By understanding the key structural requirements for activity, medicinal chemists can strategically modify the lead compound to enhance its therapeutic potential.

| QSAR/QSPR Modeling Step | Description | Relevance to this compound Analogues |

| Data Curation | Collection of a series of isoquinoline analogues with measured inhibitory activity against a specific target (e.g., ROCK). | Essential for building a predictive model for this chemical class. |

| Descriptor Generation | Calculation of various 1D, 2D, and 3D descriptors to quantify the structural features of the analogues. | Provides the numerical basis for correlating structure with activity. |

| Model Development | Application of statistical methods (e.g., MLR, CoMFA) to derive a mathematical equation linking descriptors to activity. | Creates a predictive tool for designing new, more potent analogues. |

| Validation | Rigorous testing of the model's predictive ability on an independent set of compounds. | Ensures the reliability of the model for virtual screening and lead optimization. |

Mechanistic Investigations of Potential Biological Activities of 6 Aminoisoquinolin 3 Ol Pre Clinical and in Vitro Focus

Enzyme Inhibition and Modulation Studies by 6-Aminoisoquinolin-3-OL and Its Analogues

The ability of this compound and its structural relatives to interact with and inhibit various enzymes is a cornerstone of their potential biological activity. Research has centered on several key enzyme families, most notably kinases and cholinesterases.

Kinases are a large family of enzymes that catalyze the phosphorylation of substrate molecules, playing critical roles in cellular signaling, growth, and proliferation. nih.govnih.gov Dysregulation of kinase activity is implicated in numerous diseases, making them important therapeutic targets. nih.govnih.gov The isoquinoline (B145761) core is a recognized scaffold for the development of kinase inhibitors. revvity.com

Studies have revealed that derivatives of 6-aminoisoquinoline (B57696) are potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). plos.orgresearchgate.netmdpi.com ROCKs are serine/threonine kinases that are key regulators of cytoskeletal dynamics, cell migration, and smooth muscle contraction. nih.govnih.govnih.gov The mechanism of inhibition by these isoquinoline-based compounds is typically ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. plos.org

For example, a series of 6-substituted isoquinolin-1-amine derivatives were optimized as ATP-competitive ROCK-I inhibitors. plos.org Further investigation into a cell-permeable isoquinolinesulfonamide (B3044496) compound, H-1152, demonstrated high-affinity, reversible, and ATP-competitive inhibition of ROCK with a high degree of selectivity over other kinases. nih.gov This highlights the potential of the isoquinoline scaffold to be tailored for potent and selective kinase inhibition.

| Compound | Target Kinase | Inhibition Value | Value Type | Reference |

|---|---|---|---|---|

| H-1152 | ROCK | 1.6 nM | K_i | nih.gov |

| H-1152 | PKA | 630 nM | K_i | nih.gov |

| H-1152 | PKC | 9.27 µM | K_i | nih.gov |

| H-1152 | MLCK | 10.1 µM | K_i | nih.gov |

| Optimized 6-substituted isoquinolin-1-amine (Compound 14A) | ROCK-I | 0.019 µM | IC_50 | plos.org |

| Optimized 6-substituted isoquinolin-1-amine (Compound 14A) | ROCK-II | 0.017 µM | IC_50 | plos.org |

Investigations have extended to other enzyme families, including cholinesterases, which are crucial for neurotransmission. The activity of isoquinoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) appears to be highly dependent on the specific chemical structure of the analogue. nih.govwikipedia.org

Several studies have identified natural and synthetic isoquinoline alkaloids as effective inhibitors of both AChE and BChE, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the low micromolar range. wikipedia.org For instance, the isoquinoline alkaloid chelerythrine (B190780) demonstrated potent inhibition of AChE with an IC₅₀ value of 0.72 µM. wikipedia.org However, other research focusing on structure-activity relationships (SAR) has shown that for certain classes of inhibitors, replacing a quinoline (B57606) core with an isoquinoline one can lead to a complete loss of inhibitory activity, suggesting that the precise arrangement of nitrogen and aromatic rings is critical for binding to the active site of these enzymes.

| Compound | Target Enzyme | Inhibition Value (IC_50) | Reference |

|---|---|---|---|

| Chelerythrine | Acetylcholinesterase (AChE) | 0.72 µM | wikipedia.org |

| Chelerythrine | Butyrylcholinesterase (BChE) | 2.15 µM | wikipedia.org |

| Berberine | Butyrylcholinesterase (BChE) | 0.82 µM |

In contrast to the research on kinases and cholinesterases, there is a notable lack of available in vitro data regarding the direct inhibitory activity of this compound or its close analogues on succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. While various compounds are known to inhibit SDH, the isoquinoline scaffold has not been prominently featured in this context in published preclinical studies.

Receptor Binding Profile Analysis of this compound Derivatives

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating physiological responses. Derivatives of this compound have been evaluated for their ability to bind to G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that includes adrenergic receptors.

Adrenergic receptors (adrenoceptors) are a class of GPCRs that are targets of the catecholamines epinephrine (B1671497) and norepinephrine, playing a vital role in the sympathetic nervous system. wikipedia.org While no direct binding data for this compound on adrenergic receptors is currently available, studies on structurally related isoquinoline derivatives indicate that this scaffold can interact with these receptors.

One study characterized (10bS)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline oxalate (B1200264) (YSL-3S) as a competitive antagonist of the alpha2-adrenoceptor subtype. In competitive binding assays using rat cortical synaptic membranes, YSL-3S inhibited the binding of the known α₂-antagonist [³H]rauwolscine with a moderate affinity. Similarly, another study noted that certain octahydrobenzo[h]isoquinoline derivatives possess a high affinity for α₂ adrenergic receptors. Conversely, a different series of isoquinolinone derivatives was found to have only a low affinity for the α₁-adrenoceptor. These findings collectively suggest that the isoquinoline core can serve as a template for ligands targeting adrenergic receptors, with subtype selectivity and affinity being highly dependent on the specific substitutions and three-dimensional structure of the molecule.

| Compound | Target Receptor | Binding Value | Value Type | Reference |

|---|---|---|---|---|

| YSL-3S | α₂-Adrenoceptor | 98.2 ± 12.1 nM | K_i | |

| Yohimbine (Reference) | α₂-Adrenoceptor | 15.8 ± 1.0 nM | K_i | |

| Clonidine (Reference) | α₂-Adrenoceptor | 40.1 ± 5.9 nM | K_i |

The potential for isoquinoline derivatives to modulate GPCRs extends beyond the adrenergic family. The structural versatility of this scaffold allows it to interact with a range of different receptors. For example, a novel series of isoquinoline derivatives were synthesized and identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a prostaglandin (B15479496) receptor involved in inflammatory responses. The most potent of these compounds demonstrated excellent functional antagonist activity in the nanomolar range.

Furthermore, other research has shown that isoquinoline-based derivatives can act as allosteric modulators and even agonists for the glucagon (B607659) subfamily of GPCRs, which includes important metabolic targets like the glucagon-like peptide-1 receptor (GLP-1R). This demonstrates that the isoquinoline scaffold can support not only competitive antagonism but also more complex mechanisms of receptor modulation.

| Compound | Target Receptor | Activity | Potency (IC_50) | Reference |

|---|---|---|---|---|

| TASP0376377 (6m) | CRTH2 | Binding Affinity | 19 nM | |

| TASP0376377 (6m) | CRTH2 | Functional Antagonism | 13 nM | |

| TASP0376377 (6m) | CRTH2 | Chemotaxis Assay | 23 nM |

Elucidation of Molecular Targets and Cellular Pathways Affected by this compound (In Vitro Models)

The interaction of this compound analogues with specific enzymes and receptors translates into measurable effects on cellular pathways and functions. In vitro models are essential for dissecting these downstream consequences.

The most clearly defined cellular effects of 6-aminoisoquinoline derivatives stem from their inhibition of ROCK. By blocking ROCK activity, these compounds directly interfere with the signaling pathways that control the actin cytoskeleton. nih.gov This leads to a variety of cellular responses, including the inhibition of stress fiber formation, reduced cell contractility, and impaired cell migration and proliferation, all of which are fundamental processes in both normal physiology and disease. nih.govnih.gov

In addition to ROCK-mediated pathways, studies on the related quinoline scaffold suggest other potential mechanisms of action. A series of 6-cinnamamido-quinoline-4-carboxamide derivatives were shown to possess potent in vitro cytotoxicity against a range of human tumor cell lines. Mechanistic studies revealed that these compounds could impair lysosome function and disrupt the process of autophagy. The disruption of this critical cellular degradation and recycling pathway ultimately triggered massive apoptosis (programmed cell death), as evidenced by the activation of caspase-9 and cleavage of PARP. While these findings are on a related but distinct heterocyclic system, they point toward potential cytotoxic mechanisms that could be explored for isoquinoline-based compounds like this compound.

Investigation of Anti-proliferative Mechanisms in Cellular Systems (Non-clinical)

The anti-proliferative activity of compounds based on the isoquinoline scaffold has been a subject of extensive non-clinical investigation. In vitro studies using various human cancer cell lines have elucidated several mechanisms through which these compounds exert their cytotoxic effects, primarily through the induction of cell cycle arrest and apoptosis.

Derivatives of the core isoquinolinone structure have demonstrated potent effects on cell cycle progression. For instance, a novel 3-acyl isoquinolin-1(2H)-one compound was shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest in the G2 phase. This arrest was associated with the suppressed expression of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition. Similarly, another isoquinoline derivative, AM6-36, induced a G2/M phase arrest in HL-60 human leukemia cells at lower concentrations (≤0.25 µM). The ability to halt the cell cycle prevents cancer cells from proceeding to mitosis, thereby inhibiting their division and proliferation.

In addition to cell cycle disruption, the induction of apoptosis (programmed cell death) is a critical anti-proliferative mechanism for these compounds. At higher concentrations (1 and 2 µM), the cellular response to AM6-36 shifted from cell cycle arrest to apoptosis. This apoptotic induction was confirmed by several key markers, including an increase in annexin (B1180172) V-positive cells, the cleavage of poly (ADP-ribose) polymerase (PARP), and the activation of multiple caspases. Further investigation into the molecular pathways revealed that these apoptotic effects were linked to the up-regulation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) phosphorylation, along with the down-regulation of the c-Myc oncogene.

Studies on other isoquinolinone derivatives in breast cancer cells have also highlighted the involvement of the intrinsic mitochondrial apoptosis pathway. This was evidenced by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, activation of cleaved caspases-3, -7, and -9, and the cleavage of PARP. The depolarization of the mitochondrial membrane potential is another key event observed during apoptosis induced by isoquinoline derivatives. These findings collectively indicate that compounds containing the isoquinoline nucleus can trigger programmed cell death through multiple, interconnected signaling cascades.

| Compound | Cell Line | Mechanism | Key Molecular Events | Reference |

|---|---|---|---|---|

| AM6-36 | HL-60 (Leukemia) | G2/M Cell Cycle Arrest (at ≤0.25 µM); Apoptosis (at 1-2 µM) | ↑ p38 MAPK phosphorylation, ↑ JNK phosphorylation, ↓ c-Myc expression, PARP cleavage, Caspase activation | |

| Compound 4f (3-acyl isoquinolin-1(2H)-one) | MCF-7, MDA-MB-231 (Breast Cancer) | G2 Cell Cycle Arrest; Apoptosis | ↓ CDK1 expression, ↑ Bax/Bcl-2 ratio, Caspase-3/7/9 activation, PARP cleavage, ↓ MEK/ERK pathway, ↓ p38 MAPK pathway |

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization (In Vitro and In Silico)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For the isoquinoline class, both in vitro screening of synthesized analogs and in silico computational modeling have been employed to understand how specific structural modifications influence their anti-proliferative activity.

In vitro studies have revealed that the position and nature of substituents on the isoquinoline-5,8-quinone core are critical for cytotoxicity. A study on phenylaminoisoquinolinequinones demonstrated that the location of the substituted phenylamino (B1219803) group significantly impacts anti-proliferative activity. Notably, regioisomers with the substituent at the C-6 position showed greater potency against gastric and lung cancer cell lines compared to their C-7 substituted counterparts. This suggests that the C-6 position is a more favorable site for modification to enhance biological activity. Furthermore, the electronic properties of the substituent, specifically its donor-acceptor capacity, were found to correlate with the compound's redox properties and, consequently, its anti-proliferative effects.

The optimization of 6-substituted isoquinolin-1-amine derivatives as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors also provides valuable SAR insights. Initial fragment-based hits were optimized by modifying the core structure, leading to compounds with improved potency. This highlights a systematic approach to modifying the 6-aminoisoquinoline scaffold to enhance interaction with specific biological targets. Similarly, research on 3-aminoisoquinolin-1(2H)-one derivatives identified that specific substituents on the 3-amino group, such as thiazolyl or pyrazolyl groups, were particularly effective in preventing tumor cell growth.

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become indispensable tools for rational drug design and for predicting the biological activity of novel isoquinoline derivatives. 3D-QSAR studies on pyrimido-isoquinolin-quinone compounds have helped to formulate models that explain the relationship between three-dimensional structural features and antibacterial activity, guiding the design of new, more potent derivatives. Molecular docking simulations are used to predict how these compounds bind to the active sites of target proteins, such as kinases or DNA gyrase. These computational approaches allow for the screening of virtual libraries of compounds and provide insights into the molecular interactions, such as hydrogen bonding, that are essential for biological activity, thereby accelerating the optimization process.

| Compound Class | Structural Feature | Impact on Activity | Methodology | Reference |

|---|---|---|---|---|

| Phenylaminoisoquinolinequinones | Position of phenylamino group | Substitution at C-6 provides higher anti-proliferative potency than C-7. | In Vitro (Cell-based assays) | |

| 3-Aminoisoquinolin-1(2H)-ones | Substituent at 3-amino group | Thiazolyl or pyrazolyl substituents enhance tumor cell growth inhibition. | In Vitro (NCI-60 screen) | |

| Pyrimido-isoquinolin-quinones | Steric and electronic properties | Identified structural changes that can improve antibacterial activity. | In Silico (3D-QSAR) | |

| Quinolines / Isoquinolines | Overall structure and functional groups | Predicted binding affinities and interactions with target enzymes (e.g., DNA gyrase). | In Silico (Molecular Docking) |

Applications of 6 Aminoisoquinolin 3 Ol in Advanced Chemical Sciences Non Clinical

Design and Synthesis of 6-Aminoisoquinolin-3-OL-Based Fluorescent Probes and Chemosensors

The isoquinoline (B145761) scaffold is a well-established fluorophore, and its derivatives have been extensively explored in the development of fluorescent probes and chemosensors for the detection of various analytes. The inherent fluorescence of the isoquinoline ring system can be modulated by the introduction of electron-donating or electron-withdrawing groups, as well as by specific interactions with analytes. Isoquinoline-3-amine derivatives, in particular, are known to exhibit fluorescent properties and have been investigated as potential fluorophores. nih.gov

The design of fluorescent probes based on this compound can leverage its amino and hydroxyl functionalities. These groups can act as recognition sites for specific analytes, such as metal ions, anions, and biologically relevant molecules. Upon binding to the target analyte, the electronic properties of the this compound core can be altered, leading to a detectable change in its fluorescence intensity, wavelength, or lifetime. For instance, the amino group can be functionalized to create a binding pocket for metal ions, leading to chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) based sensing mechanisms.

The synthesis of such probes would typically involve the derivatization of the amino or hydroxyl group of this compound. For example, the amino group can be reacted with aldehydes or acid chlorides to introduce a receptor unit for a specific analyte. Similarly, the hydroxyl group can be etherified or esterified to attach a recognition moiety. The choice of the appended group is crucial in determining the selectivity and sensitivity of the resulting probe.

Table 1: Potential Design Strategies for this compound-Based Fluorescent Probes

| Target Analyte | Proposed Probe Design Principle | Potential Sensing Mechanism |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Schiff base formation via reaction of the amino group with an aldehyde containing a chelating moiety. | Chelation-Enhanced Fluorescence (CHEF) |

| Anions (e.g., F⁻, CN⁻) | Incorporation of a hydrogen-bond donor group, such as a urea (B33335) or thiourea, attached to the amino group. | Intermolecular Hydrogen Bonding altering the electronic state |

| pH | Protonation or deprotonation of the amino or hydroxyl group. | Intramolecular Charge Transfer (ICT) |

| Reactive Oxygen Species (ROS) | Functionalization with a ROS-reactive group, such as a boronate ester. | Specific chemical reaction leading to a fluorescent product |

While specific examples utilizing this compound are not extensively documented, the principles of probe design are well-established for related aminoquinoline and isoquinoline structures. For example, aminoquinoline-based sensors have been developed for the sensitive detection of lead(II) and aluminum(III) ions. tandfonline.com

Role of this compound as Ligands in Catalysis and Coordination Chemistry

The presence of both a nitrogen atom within the isoquinoline ring and an exocyclic amino group, along with a hydroxyl group, makes this compound a promising candidate for use as a ligand in catalysis and coordination chemistry. These functional groups can act as coordination sites for a variety of metal ions, potentially forming stable chelate complexes. nih.gov The ability to act as a bidentate or even a tridentate ligand can enhance the stability and influence the reactivity of the catalytic center.

In catalysis, isoquinoline derivatives have been employed as ligands in a range of transition metal-catalyzed reactions. The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the catalyst. The amino and hydroxyl groups of this compound can provide additional coordination points, leading to the formation of well-defined metal complexes with specific catalytic activities. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in asymmetric transfer hydrogenation reactions. chemrxiv.org

The coordination chemistry of this compound is expected to be rich and varied. It can coordinate to metal ions through the nitrogen of the isoquinoline ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group. The mode of coordination will depend on the metal ion, the solvent, and the reaction conditions. The resulting coordination compounds could find applications in areas such as magnetic materials, luminescent materials, and as catalysts.

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Coordination Mode | Donating Atoms | Potential Metal Ions | Potential Applications |

| Monodentate | N (isoquinoline) or N (amino) | Various transition metals | Pre-catalysts, basic building blocks |

| Bidentate (N,N) | N (isoquinoline), N (amino) | Pd(II), Pt(II), Cu(II) | Cross-coupling reactions, oxidation catalysis |

| Bidentate (N,O) | N (isoquinoline), O (hydroxyl) | Ru(II), Rh(III), Ir(III) | Hydrogenation, transfer hydrogenation |

| Tridentate (N,N,O) | N (isoquinoline), N (amino), O (hydroxyl) | Fe(III), Co(II), Ni(II) | Spin-crossover materials, single-molecule magnets |

Integration of this compound into Materials Science (e.g., Organic Electronics, Polymers)

The planar, aromatic structure of the isoquinoline core, combined with the reactive amino and hydroxyl groups of this compound, suggests its potential for integration into advanced materials. In the field of organic electronics, isoquinoline derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and organic semiconductors. youtube.com The π-conjugated system of the isoquinoline ring can facilitate charge transport, while the amino and hydroxyl groups can be used to modify the electronic properties and intermolecular interactions of the material.

The incorporation of this compound into polymers can lead to materials with tailored properties. The amino and hydroxyl groups can serve as reactive sites for polymerization reactions, allowing the isoquinoline unit to be incorporated into the polymer backbone or as a pendant group. For example, polymers with side-chain quinoline (B57606) moieties have been synthesized and their photochemical properties investigated. tandfonline.comtandfonline.com The resulting polymers could exhibit interesting optical, thermal, and electronic properties, with potential applications in sensors, coatings, and specialty plastics.

The synthesis of such materials could involve condensation polymerization, where the amino or hydroxyl group of this compound reacts with a suitable comonomer. Alternatively, the isoquinoline derivative could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) group, and then copolymerized with other monomers.

Table 3: Potential Applications of this compound in Materials Science

| Material Type | Method of Integration | Potential Properties | Potential Applications |

| Organic Semiconductors | Vapor deposition or solution processing of derivatives. | Charge transport, luminescence | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |

| Conductive Polymers | Electropolymerization of functionalized derivatives. | Electrical conductivity, electrochromism | Antistatic coatings, sensors |

| High-Performance Polymers | Polycondensation with diacids or diisocyanates. | Thermal stability, mechanical strength | Aerospace components, engineering plastics |

| Fluorescent Polymers | Copolymerization of vinyl-functionalized derivatives. | Fluorescence, sensing capabilities | Chemical sensors, bio-imaging |

Development of this compound as Analytical Reagents for Specific Detection